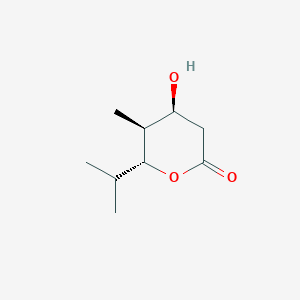
2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:
Cyclization Reactions: Formation of the pyranone ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation and Isopropylation: Addition of methyl and isopropyl groups at specific positions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one: A simpler analog without the tetrahydro, hydroxy, methyl, and isopropyl groups.
4-Hydroxy-2H-pyran-2-one: Lacks the tetrahydro, methyl, and isopropyl groups.
5-Methyl-2H-pyran-2-one: Lacks the tetrahydro, hydroxy, and isopropyl groups.
Uniqueness
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and isopropyl groups, along with the tetrahydro structure, makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(4S,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7-,9+/m0/s1 |
InChI-Schlüssel |
GZGROEXVPWSNDV-ACLDMZEESA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC(=O)O[C@@H]1C(C)C)O |
Kanonische SMILES |
CC1C(CC(=O)OC1C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


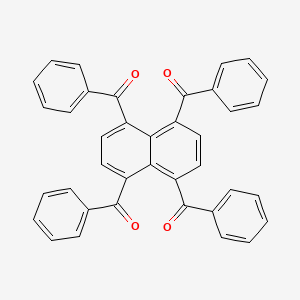
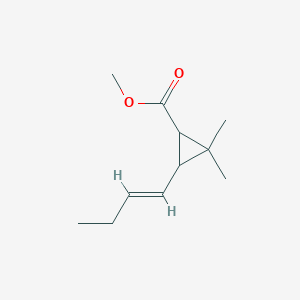
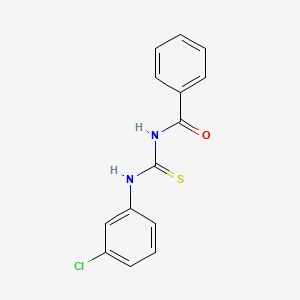
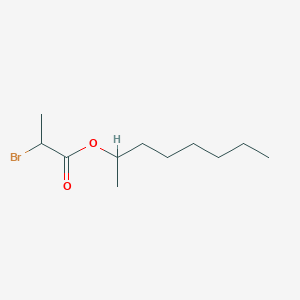
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
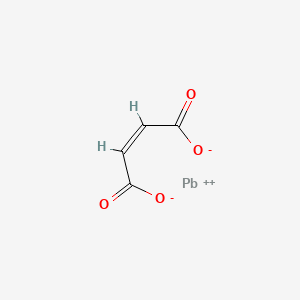
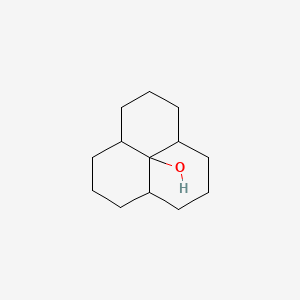
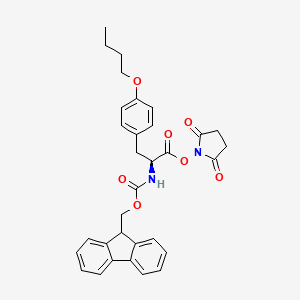
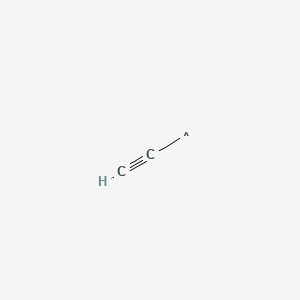
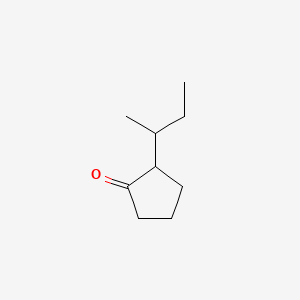

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
